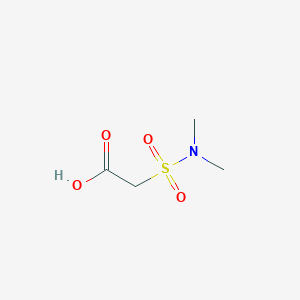![molecular formula C19H16O6 B2427629 3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate CAS No. 384363-37-5](/img/structure/B2427629.png)
3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(Methoxycarbonyl)-5-methylbenzoic acid” is an organic compound that has a molecular formula of CHO and an average mass of 194.184 Da . It contains both methoxycarbonyl and methyl functional groups .
Synthesis Analysis
While specific synthesis methods for “3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate” were not found, similar compounds like “3-(Methoxycarbonyl)-5-methylbenzoic acid” and “Methyl 3-(furan-2-yl)-3-(2-methoxyphenyl)propanoate” have been synthesized .
Molecular Structure Analysis
The molecular structure of “3-(Methoxycarbonyl)-5-methylbenzoic acid” has been analyzed and its molecular formula is CHO .
Chemical Reactions Analysis
The reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol yields dimethyl 4-oxoheptanedioate . This might provide some insight into the potential reactions of “3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate”.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Methoxycarbonyl)-5-methylbenzoic acid” include an average mass of 194.184 Da and a monoisotopic mass of 194.057907 Da .
Applications De Recherche Scientifique
Anticancer and Antiangiogenic Activity
A study conducted by Romagnoli et al. (2015) focused on compounds characterized by a 2-methoxy/ethoxycarbonyl group, including derivatives similar to 3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate. These compounds showed notable antiproliferative activity against cancer cells and potent vascular disrupting properties due to their effect on vascular endothelial cells. The most promising compound in this series displayed in vitro and in vivo antitumor activity in a murine model, comparable to combretastatin A-4 phosphate. The compound also bound to the colchicine site of tubulin, induced apoptosis, and inhibited cancer cell growth at nanomolar concentrations (Romagnoli et al., 2015).
Reaction Studies with Furan
Giles et al. (1991) researched the reactions of methoxydehydrobenzenes with furans, including 3-methoxydehydrobenzene and 3-(methoxycarbonyl)dehydrobenzene. They observed the cycloadducts formed from these reactions and discussed the results in terms of an asynchronous, concerted, biradicaloid reaction pathway. This study helps in understanding the chemical behavior of compounds similar to 3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate (Giles et al., 1991).
Leukotriene B4 Inhibitory Activity
Kuramoto et al. (2008) synthesized a series of 2- and 3-(2-aminothiazol-4-yl)benzo[b]furan derivatives, assessing their leukotriene B4 inhibitory activity and growth inhibitory activity in cancer cell lines. These compounds, including those structurally related to 3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate, showed strong inhibition of calcium mobilization in cells and growth inhibition in human pancreatic cancer cells (Kuramoto et al., 2008).
Safety And Hazards
Orientations Futures
Furan derivatives, such as “Methyl 3-(furan-2-yl)-3-(2-methoxyphenyl)propanoate”, have demonstrated good antimicrobial activity against yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus . This suggests potential future directions for the study and application of “3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate” in the field of antimicrobial research.
Propriétés
IUPAC Name |
methyl 5-(3-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-11-17(19(21)23-3)15-10-14(7-8-16(15)24-11)25-18(20)12-5-4-6-13(9-12)22-2/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHLUUCPZCKMIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC(=CC=C3)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

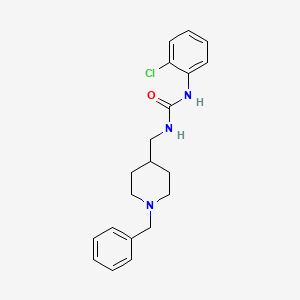
![N-(4-fluorobenzyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2427547.png)
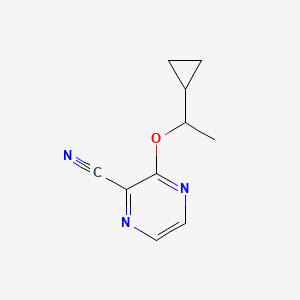
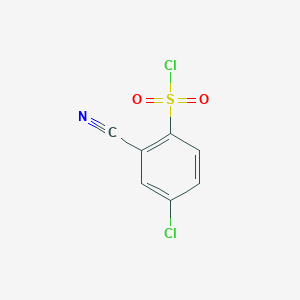
![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2427551.png)
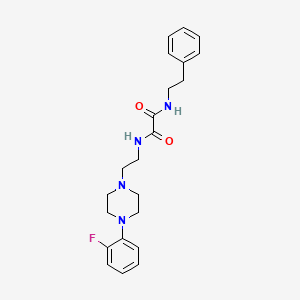
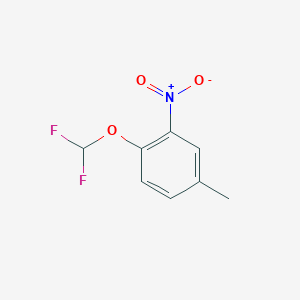
![2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2427558.png)
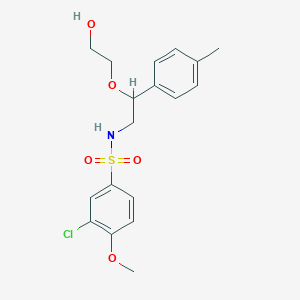
![(5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B2427565.png)

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2427567.png)
![N'-(1,3-Benzodioxol-5-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2427568.png)
